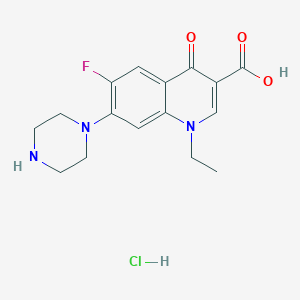

Norfloxacin hydrochloride

Vue d'ensemble

Description

Norfloxacin hydrochloride is the HCl salt of the antibiotic Norfloxacin . It is a first-generation fluoroquinolone antibiotic that exhibits antibacterial, anti-inflammatory, and anticancer activities . Norfloxacin fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). It is also used to treat gonorrhea .

Synthesis Analysis

A new norfloxacin–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method . Another study reported an improved method for the synthesis of norfloxacin .Molecular Structure Analysis

Norfloxacin has a molecular formula of C16H18FN3O3 . The crystallization of norfloxacin with fumaric acid resulted in the isolation of six distinct solid forms of the drugs with different stoichiometries and hydration levels .Chemical Reactions Analysis

The hydrolysis behavior and pathway of norfloxacin in the hyporheic zone (HZ) is important for predicting its environmental persistence . Another study reported the electrochemical degradation of norfloxacin using a PbO2-NF anode .Physical And Chemical Properties Analysis

Norfloxacin has a density of 1.3±0.1 g/cm3, a boiling point of 555.8±50.0 °C at 760 mmHg, and a molar refractivity of 80.7±0.3 cm3 . The solubility and phase stability of the salts were also investigated in pharmaceutically relevant buffer solutions with pH 6.8 and pH 1.2 .Applications De Recherche Scientifique

Dissolution Rate Analysis

Norfloxacin hydrochloride has been used in studies to determine dissolution rates at different pH values . These values are chosen because they can be encountered in different parts of the gastrointestinal tract (GIT), so they should be adequate to evaluate the behavior of the compounds after oral intake .

Improving Solubility and Stability

Norfloxacin, an antibiotic that exists in different solid forms, has very unfavorable properties in terms of solubility and stability . Research has been conducted to improve these properties by procuring binary complexes of norfloxacin, in the solid form C, and β-cyclodextrin .

Hydrolysis in the Hyporheic Zone

Understanding the hydrolysis behavior and pathway of norfloxacin (NOR) in the hyporheic zone (HZ) is important for predicting its environmental persistence . Therefore, the effects of different environmental factors on NOR hydrolysis were investigated, and the hydrolysis pathway of NOR in the HZ was determined .

Mécanisme D'action

Target of Action

Norfloxacin hydrochloride primarily targets bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for the supercoiling of bacterial DNA, which is crucial for DNA replication and transcription . Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

Norfloxacin hydrochloride is a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth . It achieves this by binding to the bacterial DNA gyrase, blocking the replication of bacterial DNA . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial cell division and leading to cell death .

Biochemical Pathways

The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin disrupts these essential biochemical pathways, leading to the death of the bacteria .

Pharmacokinetics

Norfloxacin hydrochloride exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The compound is excreted through both renal and fecal routes . These ADME properties impact the bioavailability of Norfloxacin, determining the concentration of the drug that reaches the site of infection and its duration of action .

Result of Action

The molecular effect of Norfloxacin’s action is the prevention of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria . It’s important to note that the effectiveness of norfloxacin can be influenced by bacterial resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfloxacin hydrochloride. For instance, the adsorption of Norfloxacin onto natural colloids in aquatic environments can be affected by factors such as pH, strength and species of cation . The best pH value under adsorption condition of composite colloids varied from weakly acidic to neutral with the increase of load amount of humic and fulvic acids on the surface of inorganic particles . The adsorption decreased with higher cation strength, larger cation radius and higher cation valence, which depended on the surface charge of colloids and the molecular shape of Norfloxacin . These factors can influence the environmental persistence of Norfloxacin, and thus its efficacy .

Safety and Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel . This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . You should not use this medication if you have ever had swelling or tearing of a tendon caused by taking norfloxacin or similar antibiotics .

Orientations Futures

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic with variable activity against gram-positive and gram-negative bacteria . It is typically reserved for the treatment of UTIs due to accumulation in the urine . The improvement of the physicochemical properties of NOR is directly linked to the improvement of its pharmacological applications and, consequently, to the decrease in the adverse effects .

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfloxacin hydrochloride | |

CAS RN |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

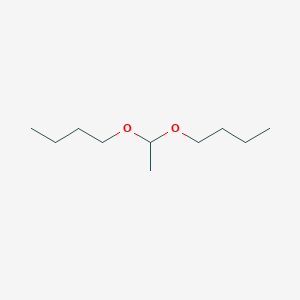

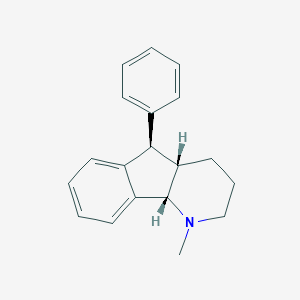

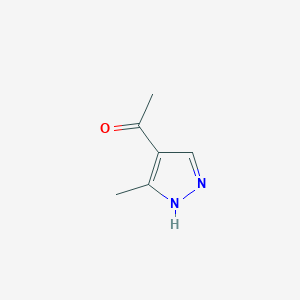

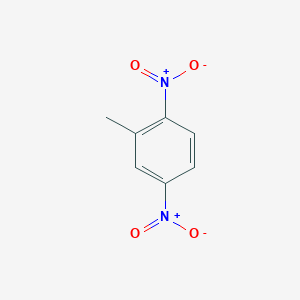

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

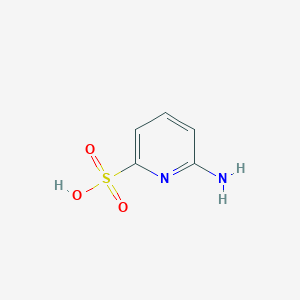

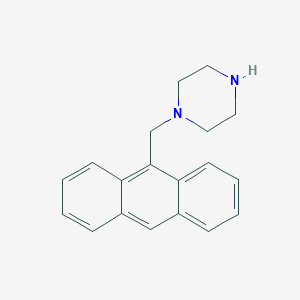

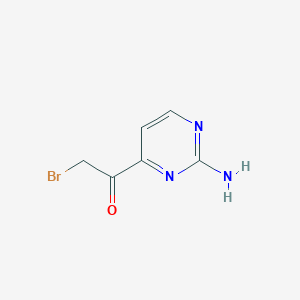

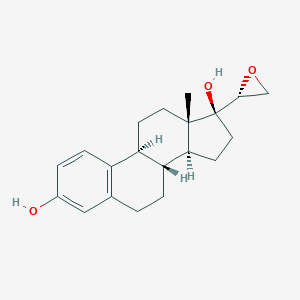

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)

![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)